molecular formula C11H20N2O4 B1343735 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 368866-17-5

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B1343735
CAS No.: 368866-17-5
M. Wt: 244.29 g/mol
InChI Key: OSYGMOYBKKZJES-UHFFFAOYSA-N
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Description

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) at room temperature . The resulting Boc-protected piperidine is then subjected to further reactions to introduce the carboxylic acid group.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like DMAP. Major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₁H₂₀N₂O₄
  • Molecular Weight: 244.29 g/mol
  • CAS Number: 368866-17-5
  • Structure: The compound features a piperidine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group on the carboxylic acid.

Peptide Synthesis

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is primarily utilized as a protected amino acid in peptide synthesis. The Boc group serves as a temporary protecting group that allows for selective reactions without interfering with the amino functionality. This application is crucial in the synthesis of complex peptides and proteins.

Key Reaction Conditions:

  • The compound can be activated for coupling reactions using various coupling agents like HATU or DIC, facilitating the formation of peptide bonds under mild conditions .

Drug Development

The compound's structure allows it to act as a precursor for various bioactive molecules. Its derivatives have shown potential in developing drugs targeting neurological disorders, given the piperidine moiety's role in modulating neurotransmitter systems.

Case Study:
Research has indicated that derivatives of this compound exhibit activity against certain receptors implicated in cognitive functions, making them candidates for further development in treating conditions such as Alzheimer's disease .

Synthesis of N-Boc-Piperidine Derivatives

The compound is also employed in synthesizing N-Boc-piperidine derivatives, which are essential intermediates in organic synthesis and medicinal chemistry. These derivatives can be further modified to produce various pharmacologically active compounds.

Example Reaction:
A typical synthesis involves reacting this compound with ethyl iodide in the presence of potassium carbonate to yield N-Boc-piperidine derivatives with high yields .

Mechanism of Action

The mechanism of action of 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its ability to act as a nucleophile due to the presence of the amino group. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in nucleophilic addition and substitution reactions . The compound’s reactivity is influenced by the stability of the Boc group, which can be cleaved to generate a reactive intermediate.

Comparison with Similar Compounds

Similar compounds to 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid include:

The uniqueness of this compound lies in its combination of the Boc-protected amino group and the carboxylic acid group, which provides versatility in chemical reactions and applications.

Biological Activity

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (often abbreviated as Boc-Amp) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its role as a building block in drug synthesis, inhibition mechanisms, and therapeutic applications.

Molecular Structure:

  • Chemical Formula: C₁₁H₁₅N₂O₃
  • Molecular Weight: 219.25 g/mol
  • Boiling Point: 380.1°C at 760 mmHg
  • Flash Point: 183.7°C

These properties make Boc-Amp a versatile compound for various chemical reactions, particularly in the synthesis of peptidomimetics and other bioactive molecules.

Biological Activity Overview

Boc-Amp is primarily investigated for its role in modulating metabolic pathways, particularly through the inhibition of acetyl-CoA carboxylase (ACC). ACC is crucial for fatty acid biosynthesis and energy metabolism, making it a significant target for treating metabolic disorders such as obesity and type 2 diabetes.

  • Inhibition of Acetyl-CoA Carboxylase:
    • Boc-Amp has been shown to inhibit both isoforms of ACC (ACC1 and ACC2), which are important in regulating lipid metabolism. This inhibition leads to decreased fatty acid synthesis and increased fatty acid oxidation, which can help in managing metabolic syndrome and related conditions .
  • Effects on Hepatic Metabolism:
    • Studies indicate that compounds similar to Boc-Amp can significantly lower hepatic malonyl-CoA levels, a key regulator of fatty acid metabolism, thus promoting energy expenditure over storage .

Case Studies and Experimental Data

  • In Vivo Studies:
    • In rodent models, the administration of Boc-Amp derivatives resulted in reduced levels of triglycerides and improved insulin sensitivity. For example, one study demonstrated that a related compound lowered malonyl-CoA levels with effective doses ranging from 4 to 30 mg/kg .
  • Cell Culture Experiments:
    • In HepG2 cells (a human liver cancer cell line), Boc-Amp derivatives inhibited fatty acid synthesis with an EC₅₀ ranging from 1.6 to 5.7 µM, indicating potent activity against lipid accumulation .
  • Comparative Analysis:
    • A comparative analysis of various ACC inhibitors highlighted that Boc-Amp exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability compared to other inhibitors like CP-610431 .

Data Table: Biological Activity Summary

Activity Measurement Effect
ACC InhibitionIC₅₀ (µM)~50 nM for ACC1 and ACC2
Fatty Acid Synthesis InhibitionEC₅₀ (µM)1.6 - 5.7
Malonyl-CoA ReductionEffective Dose (mg/kg)4 - 30
Insulin Sensitivity ImprovementRodent ModelSignificant improvement observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid?

  • Methodology : The compound is typically synthesized via coupling reactions using carbodiimide reagents (e.g., EDCI) with hydroxybenzotriazole (HOBt) activation. For example, (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid derivatives are coupled with imidamides under reflux in 1,4-dioxane to form intermediates, followed by Boc deprotection using HCl/dioxane . Hydrolysis steps with LiOH in THF/water mixtures are employed to generate carboxylic acid derivatives .
  • Key Considerations : Monitor reaction progress via LC-MS (e.g., retention time: 0.516 min, [M+H]⁺ = 439.2) .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Analytical Techniques :

  • LC-MS : Confirm molecular weight and purity (e.g., [M+H]⁺ = 439.2) .
  • Melting Point : Compare observed values (e.g., 162–166°C for analogous piperidine derivatives) with literature .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for stereochemical validation .

Q. What safety protocols are essential for handling this compound?

  • Precautions : Consult safety data sheets (SDS) for structurally similar tert-butoxycarbonyl-protected piperidines, which recommend:

  • Use of personal protective equipment (PPE) and fume hoods.
  • Immediate medical consultation upon exposure, with SDS provided to healthcare providers .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., THF) for coupling reactions to enhance solubility .
  • Catalyst Screening : Explore alternatives to EDCI/HOBt, such as DCC/DMAP, to reduce side reactions.
  • Purification : Employ gradient elution in HPLC or recrystallization from methanol/water mixtures to isolate high-purity products .

Q. What advanced analytical methods resolve stereochemical uncertainties in this compound?

  • Chiral Analysis :

  • X-ray Diffraction : Apply SHELX software to determine absolute configuration via Flack parameter analysis .
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers .

Q. How can researchers evaluate the compound’s potential bioactivity in neurological targets?

  • Pharmacological Assessment :

  • Blood-Brain Barrier (BBB) Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS penetration .
  • Molecular Docking : Simulate interactions with targets like GABA transporter 1 (GAT-1) using AutoDock Vina or Schrödinger Suite .

Q. How are solubility challenges addressed during synthesis or formulation?

  • Strategies :

  • pH Adjustment : Acidify reaction mixtures to pH 4 to precipitate the compound from aqueous solutions .
  • Co-solvent Systems : Combine THF with methanol or DMSO to enhance solubility of intermediates .

Q. What functionalization strategies enable diversification of the piperidine scaffold?

  • Derivatization Approaches :

  • Acylation : React the free amine with acid chlorides (e.g., 4-fluorobenzoyl chloride) in dichloromethane with DIEA as a base .
  • Suzuki Coupling : Introduce aryl groups via palladium-catalyzed cross-coupling using brominated intermediates .

Properties

IUPAC Name

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGMOYBKKZJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646951
Record name 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-17-5
Record name 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid was resolved by chiral HPLC resolution {Merck 50 mm 16 μm Kromasil Chirose 2 No. CT9014, tert-butylmethylether/iso-propanol (90/10). The second eluted enantiomer (800 mg, 1.71 mmol) 1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid (Isomer 2) was deprotected using an analogous procedure to that described for the equivalent step in Example 89 to give 3-amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Isomer 2); 1H NMR Spectrum: (D2O) 1.44 (s, 9H); 1.63 (m, 1H); 1.79 (d, 1H); 1.97 (d, 1H); 2.10 (m, 1H); 2.88 (t, 1H); 3.33 (d, 1H); 4.09 (m, 2H).
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tert-butylmethylether iso-propanol
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Synthesis routes and methods III

Procedure details

1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid was resolved by chiral HPLC resolution {Merck 50 mm 16 μm Kromasil Chirose 2 No. CT9014, tert-butylmethylether/iso-propanol (90/10). The first eluted enantiomer (800 mg, 1.71 mmol) 1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid (Isomer 1) was dissolved in N,N-dimethylformamide (10 ml) and piperidine (0.85 ml, 8.55 mmol) added. The mixture was stirred at room temperature over night. The resulting white precipitate was filtered off. The filtrates were concentrated and the residues purified by column chromatography on silica eluting with saturated ammonia in methanol/dichloromethane (25/75). The fractions containing the desired product were combined with the filtered solids and evaporated to give 3-amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Isomer 1) (339 mg, 81%); 1H NMR Spectrum: (D2O) 1.44 (s, 9H); 1.63 (m, 1H); 1.79 (d, 1H); 1.97 (d, 1H); 2.10 (m, 1H); 2.88 (t, 1H); 3.33 (d, 1H); 4.09 (m, 2H).
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tert-butylmethylether iso-propanol
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